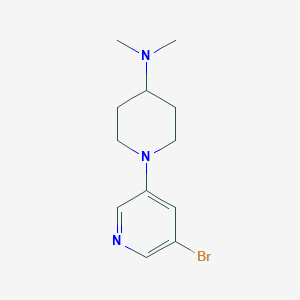
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H18BrN3 and its molecular weight is 284.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthetic pathways, structure-activity relationships (SAR), and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₈BrN₃
- Molecular Weight: 284.21 g/mol
- CAS Number: 86810802
- Chemical Structure: Structure of this compound
This compound features a brominated pyridine moiety linked to a dimethylpiperidine, which contributes to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects in various cancer cell lines. Specifically, compounds derived from piperidine structures have been evaluated for their ability to induce apoptosis in tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain models .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes involved in neurological disorders:
- Acetylcholinesterase (AChE) Inhibition: The compound may inhibit AChE, which is crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Antiviral Activity
The compound has been assessed for antiviral properties against various viruses. Its structural similarities to other piperidine derivatives suggest potential efficacy against viral infections such as HIV and Dengue virus. These compounds have demonstrated moderate protection against viral replication in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Bromine Substitution: The presence of the bromine atom at the pyridine ring enhances lipophilicity and may improve binding affinity to biological targets.
- Dimethylpiperidine Moiety: This part of the molecule contributes to its stability and interaction with various receptors or enzymes.
Comparative Analysis
| Compound | Key Activity | Notes |
|---|---|---|
| This compound | Anticancer, AChE inhibition | Potential for Alzheimer’s treatment |
| Piperidine Derivatives | Cytotoxicity | Varied activity based on substituents |
| Other Brominated Piperidines | Antiviral | Similar SAR leading to diverse bioactivity |
Case Studies
Case Study 1: Cancer Cell Lines
In a recent study, various piperidine derivatives were synthesized and tested against FaDu hypopharyngeal tumor cells. The results indicated that specific modifications in the piperidine structure led to enhanced cytotoxicity and apoptosis induction compared to traditional chemotherapeutics .
Case Study 2: Alzheimer’s Disease
Research focused on the inhibition of cholinesterases revealed that certain piperidine derivatives exhibited dual inhibition properties, making them promising candidates for treating Alzheimer’s disease by preventing the breakdown of acetylcholine .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRDRIZWQBPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















